Cas no 383129-36-0 (2-(3-methylphenyl)azepane)
2-(3-methylphenyl)azepane Chemical and Physical Properties
Names and Identifiers
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- 2-(m-Tolyl)azepane
- 1H-Azepine,hexahydro-2-(3-methylphenyl)-
- 2-(3-Methylphenyl)azepane
- AC1MSJNG
- AC1Q2H4Q
- ALBB-009834
- BBL020508
- CTK4H9683
- MolPort-000-147-409
- Oprea1_850901
- SBB050103
- CS-0217632
- DTXSID50393898
- MFCD02663746
- AKOS005143976
- EN300-80328
- Z992736904
- LS-03287
- 383129-36-0
- 2-M-TOLYL-AZEPANE
- 2-(3-methylphenyl)azepane
-
- MDL: MFCD02663746
- Inchi: 1S/C13H19N/c1-11-6-5-7-12(10-11)13-8-3-2-4-9-14-13/h5-7,10,13-14H,2-4,8-9H2,1H3
- InChI Key: NJQUNODHZTUWRZ-UHFFFAOYSA-N
- SMILES: N1CCCCCC1C1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 189.15187
- Monoisotopic Mass: 189.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 12A^2
Experimental Properties
- PSA: 12.03
2-(3-methylphenyl)azepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM300643-5g |
2-(m-Tolyl)azepane |
383129-36-0 | 95% | 5g |
$898 | 2021-06-09 | |
| TRC | M357090-100mg |
2-(3-Methylphenyl)azepane |
383129-36-0 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M357090-500mg |
2-(3-Methylphenyl)azepane |
383129-36-0 | 500mg |
$ 185.00 | 2022-06-03 | ||
| TRC | M357090-1g |
2-(3-Methylphenyl)azepane |
383129-36-0 | 1g |
$ 275.00 | 2022-06-03 | ||
| Apollo Scientific | OR903599-250mg |
2-(3-Methylphenyl)azepane |
383129-36-0 | 95% | 250mg |
£200.00 | 2023-09-02 | |
| Apollo Scientific | OR903599-1g |
2-(3-Methylphenyl)azepane |
383129-36-0 | 95% | 1g |
£470.00 | 2023-09-02 | |
| abcr | AB266061-1 g |
2-(3-Methylphenyl)azepane, 95%; . |
383129-36-0 | 95% | 1 g |
€421.00 | 2023-07-20 | |
| abcr | AB266061-5 g |
2-(3-Methylphenyl)azepane, 95%; . |
383129-36-0 | 95% | 5 g |
€1,015.00 | 2023-07-20 | |
| Chemenu | CM300643-5g |
2-(m-Tolyl)azepane |
383129-36-0 | 95% | 5g |
$*** | 2023-05-30 | |
| abcr | AB266061-250mg |
2-(3-Methylphenyl)azepane, 95%; . |
383129-36-0 | 95% | 250mg |
€244.00 | 2025-04-19 |
2-(3-methylphenyl)azepane Suppliers
2-(3-methylphenyl)azepane Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-(3-methylphenyl)azepane
Introduction to 2-(3-methylphenyl)azepane (CAS No. 383129-36-0)
2-(3-methylphenyl)azepane, identified by its Chemical Abstracts Service (CAS) number 383129-36-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azepane class, characterized by a seven-membered ring system containing nitrogen, which is a common structural motif in biologically active molecules. The presence of a 3-methylphenyl (methylbenzene) substituent at the nitrogen atom introduces additional pharmacophoric features, making it a promising candidate for further investigation in drug discovery.
The structural framework of 2-(3-methylphenyl)azepane combines the rigidity of the azepane ring with the aromaticity of the phenyl group, which can modulate electronic and steric properties. Such structural features are often exploited to enhance binding affinity and selectivity in biological targets. The compound’s potential applications stem from its ability to interact with various enzymes and receptors, making it a valuable scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in azepane derivatives due to their favorable pharmacokinetic properties, including solubility, metabolic stability, and reduced toxicity. Studies have demonstrated that azepane-based compounds can exhibit potent activity against a range of therapeutic targets, such as kinases, G protein-coupled receptors (GPCRs), and ion channels. The 3-methylphenyl moiety further enhances these properties by providing a hydrophobic surface that can interact with hydrophobic pockets in biological targets, improving overall binding efficacy.
One of the most compelling aspects of 2-(3-methylphenyl)azepane is its versatility as a pharmacological tool. Researchers have explored its potential in several disease areas, including central nervous system (CNS) disorders, cardiovascular diseases, and oncology. For instance, preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems involved in cognitive function and inflammation. Additionally, its structural similarity to known bioactive molecules makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties.
The synthesis of 2-(3-methylphenyl)azepane involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the 3-methylphenyl substituent. Advances in catalytic methods have enabled more efficient and sustainable synthesis strategies, reducing the environmental impact of production processes.
From a computational chemistry perspective, molecular modeling techniques have been instrumental in understanding the interactions between 2-(3-methylphenyl)azepane and biological targets. By employing docking algorithms and quantum mechanical calculations, researchers can predict binding affinities and identify key residues involved in ligand-receptor interactions. These insights are crucial for designing next-generation derivatives with improved pharmacological profiles.
The pharmacological evaluation of 2-(3-methylphenyl)azepane has revealed several promising characteristics. In vitro assays have shown that this compound exhibits moderate activity against certain kinases associated with cancer progression. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. While preclinical studies are still ongoing, these preliminary findings underscore the compound’s therapeutic potential.
Regulatory considerations play a critical role in advancing 2-(3-methylphenyl)azepane into clinical development. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized batches meet stringent quality standards required for pharmaceutical use. Additionally, toxicological assessments are essential to evaluate safety profiles before human trials can commence. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this area by streamlining regulatory pathways for novel compounds.
The future of 2-(3-methylphenyl)azepane research lies in interdisciplinary approaches that combine synthetic chemistry, computational modeling, and biological testing. By leveraging cutting-edge technologies such as high-throughput screening (HTS), researchers can accelerate the discovery of new derivatives with enhanced efficacy and reduced side effects. The integration of artificial intelligence (AI) tools is also transforming drug discovery pipelines, enabling faster identification of promising candidates from large chemical libraries.
In conclusion,2-(3-methylphenyl)azepane (CAS No. 383129-36-0) represents a significant advancement in medicinal chemistry due to its unique structural features and biological potential. Its versatility as a pharmacological scaffold positions it as a valuable asset for developing novel therapeutics across multiple disease indications. As research continues to uncover new applications for this compound,2-(3-methylphenyl)azepane is poised to make substantial contributions to human health through innovative drug design and discovery efforts.
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